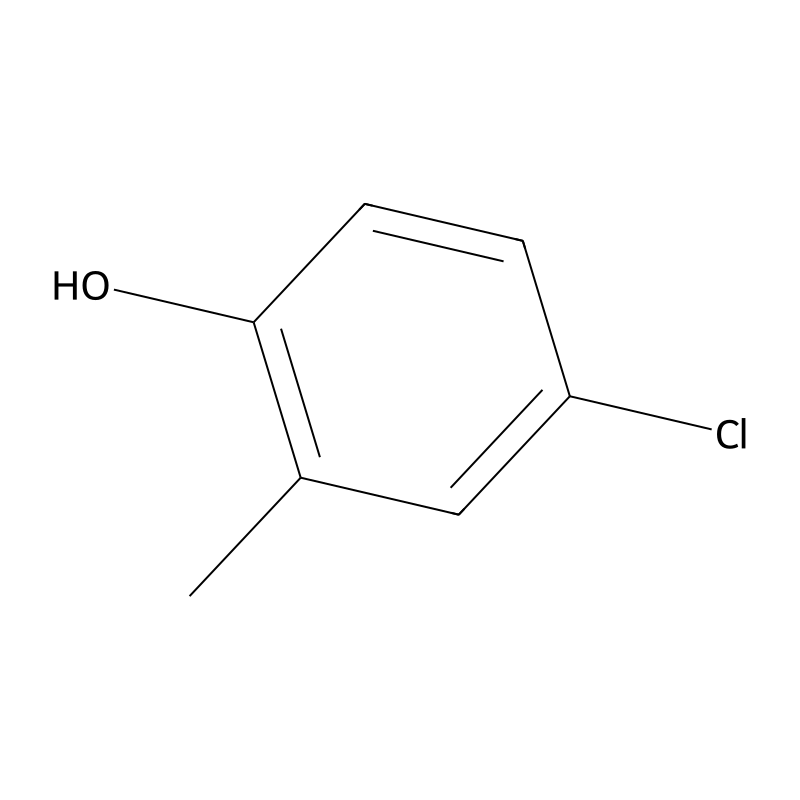4-Chloro-2-methylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.03 M
Sol in petroleum ether
In water, 4.00X10+3 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.23
Synonyms
Canonical SMILES
Biodegradation:
- Microbial breakdown: One key area of research involving 4-chloro-2-methylphenol focuses on its biodegradation by microorganisms. A study published in the journal
Applied and Environmental Microbiologyidentified a specific strain of bacteria,Ochrobactrum anthropi, isolated from activated sludge, that can effectively degrade 4-chloro-2-methylphenol. The study also explored the metabolic pathway involved in this degradation process, revealing an inducible pathway via a modified ortho-cleavage route []. This research contributes to the understanding of bioremediation processes for removing harmful pollutants from wastewater and contaminated environments.
Environmental Studies:
- Fate and transport: Another area of scientific research investigates the fate and transport of 4-chloro-2-methylphenol in the environment. This includes studies on its persistence, mobility, and potential for bioaccumulation in various ecosystems. Understanding these factors is crucial for assessing the environmental impact of 4-chloro-2-methylphenol and developing strategies to mitigate its potential risks.
Additionally:
- Limited research: While research on 4-chloro-2-methylphenol exists, it is generally less extensive compared to other commonly studied chemicals. This highlights the need for further investigation into its various properties and potential applications.
4-Chloro-2-methylphenol, with the chemical formula C₇H₇ClO and a molecular weight of 150.58 g/mol, is a chlorinated phenolic compound. It is classified as an organic compound where the chlorine atom is substituted at the para position relative to the hydroxyl group on the aromatic ring, making it a derivative of o-cresol. This compound appears as a white crystalline solid and is known for its antiseptic properties, often utilized in various industrial applications.
4-Chloro-2-methylphenol can be synthesized through several methods:
- Chlorination of o-Cresol: The most common method involves chlorinating o-cresol using chlorine gas in the presence of a catalyst.
- Electrophilic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with chlorine under controlled conditions.
- Degradation of Herbicides: It can also form as a degradation product from herbicides like 4-chloro-2-methylphenoxyacetic acid, highlighting its environmental relevance .
The applications of 4-chloro-2-methylphenol include:
- Antiseptic Agent: Used in disinfectants and antiseptic formulations.
- Industrial Biocide: Employed in various industrial processes to prevent microbial growth.
- Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.
Several compounds share structural similarities with 4-chloro-2-methylphenol, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Methylphenol | Phenolic | Less toxic; commonly used as a solvent. |
| 4-Chloro-3-methylphenol | Chlorinated Phenolic | Exhibits similar antimicrobial properties but different substitution pattern. |
| 4-Chlorophenol | Chlorinated Phenolic | More potent antimicrobial but higher toxicity risk. |
| 2-Chlorophenol | Chlorinated Phenolic | Used in synthesis; less effective as an antiseptic compared to 4-chloro-2-methylphenol. |
Uniqueness: The unique positioning of the chlorine atom at the para position relative to the hydroxyl group distinguishes 4-chloro-2-methylphenol from its analogs, influencing its biological activity and chemical reactivity.
Physical Description
CRYSTALS.
Color/Form
Pale yellow solid
XLogP3
Boiling Point
209.25 °C
223 °C
231 °C
Flash Point
Density
0.48 g/cm³
LogP
log Kow = 2.78
3.09
Odor
Melting Point
51.0 °C
51 °C
46-50 °C
UNII
Related CAS
GHS Hazard Statements
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]
Mechanism of Action
The physiological activities of 22 phenols (including 4-chloro-2-methylphenol) were related to various quantum chemical indexes of the compounds. The three factors that seemed to have the most significance for the activity of the phenols were the energy of the highest occupied molecular orbital and the reduced Mulliken overlap populations relative to the oxygen atom and the C-OH bonds.
Chlorinated phenols ...are very effective (...in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /srp: membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
Vapor Pressure
2.40X10-2 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 27
Pictograms



Corrosive;Acute Toxic;Environmental Hazard
Other CAS
Wikipedia
Biological Half Life
Use Classification
Methods of Manufacturing
General Manufacturing Information
PHOTOLYSIS OF DILUTE AQUEOUS 4-CHLORO-2-METHYLPHENOXYACETIC ACID (MCPA) SOLUTIONS WITH EITHER SUNLIGHT OR AN INDOOR PHOTOREACTOR YIELDED 4-CHLORO-2-METHYLPHENOL AS THE MAJOR PRODUCT.
Analytic Laboratory Methods
DETERMINATION OF 4-CHLORO-2-METHYLPHENOXYACETIC ACID & ITS METABOLITES, 4-CHLORO-2-METHYLPHENOL & 3-METHYL-5-CHLOROCATECHOL BY GAS CHROMATOGRAPHY (GC)/ELECTRON CAPTURE DETECTION (ECD) & GC/MASS SPECTROSCOPY IN BRUSH, SOIL, & VEGETABLE SAMPLES. RESIDUE LEVELS DOWN TO PPB WERE MEASURED BY ECD & VERIFIED BY MASS FRAGMENTOGRAPHY.
THE DETERMINATION OF 4-CHLORO-2-METHYLPHENOL BY THIN-LAYER CHROMATOGRAPHY.
FOUR BIOLOGICAL TREATMENT PLANTS FOR MUNICIPAL SEWAGE, SITUATED AT DIFFERENT LOCATIONS, WERE EXAMINED FOR THEIR CHLOROPHENOL CONTENT, INCLUDING 4-CHLORO-2-METHYLPHENOL, & THEIR ABILITY TO DEGRADE THESE COMPOUNDS. A ROUTINE METHOD FOR THE ANALYSIS OF BOTH LOW- & HIGH-CHLORINATED PHENOLS WAS DEVELOPED, BASED ON GAS CHROMATOGRAPHY WITH ELECTRON-CAPTURE DETECTION (GC-ECD). THE METHOD WAS EVALUATED BY COMPARING THE GC-ECD RESULTS WITH THOSE OBTAINED BY COMBINED GAS CHROMATOGRAPHY-MASS SPECTROMETRY WITH SELECTED ION-MONITORING OF THE MOLECULAR IONS OF THE SPECIFIC PHENOLS. THE TOTAL PHENOL CONTENT, DETERMINED BY GC-ECD SHOWED A GOOD CORRELATION WITH THE PHENOL NUMBER, OBTAINED BY USING THE 4-AMINOANTIPYRINE METHOD.
For more Analytic Laboratory Methods (Complete) data for 4-CHLORO-2-METHYLPHENOL (6 total), please visit the HSDB record page.








